Dihydrozeatin riboside

Descripción general

Descripción

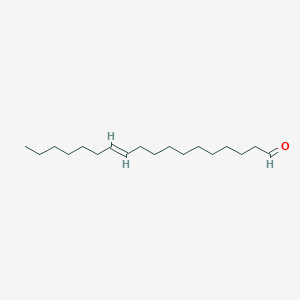

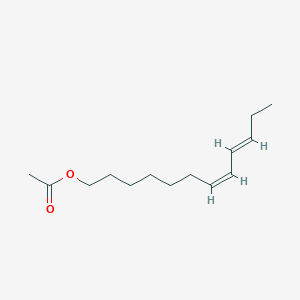

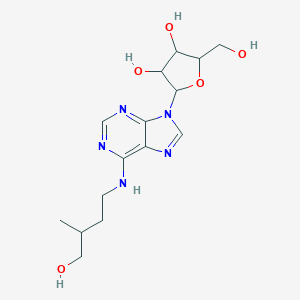

Dihydrozeatin riboside is a type of cytokinin, a group of plant hormones that regulate various aspects of plant growth and development . It has a molecular formula of C15H23N5O5 . It is found in the form of an ester, produced by the action of trifluoroacetic acid .

Synthesis Analysis

Dihydrozeatin was synthesized in a 3-step synthesis by: (1) a Michael condensation of methyl methacrylate with nitromethane to give (±) - methyl 2 - methyl - 4 - nitrobutyrate, which was (2) reduced to (±) - 4 -amino - 2 - methylbutan - 1 - ol and (3) reaction of the aminoalcohol with 6-chloropurine .Molecular Structure Analysis

The molecular structure of Dihydrozeatin riboside is complex with 4 of 5 defined stereocentres . The structure includes a purine nucleoside .Chemical Reactions Analysis

Analytical methods for determining both dihydrozeatin (DHZ) and dihydrozeatin riboside (DHZR) are optimized via voltammetric anodic stripping using a carbon fiber microelectrode .Physical And Chemical Properties Analysis

Dihydrozeatin riboside has an average mass of 353.374 Da and a monoisotopic mass of 353.169922 Da .Aplicaciones Científicas De Investigación

Cytokinin Activity : Synthesized dihydrozeatins and their ribosides, including dihydrozeatin riboside, exhibit strong cytokinin activity. This is evident in bioassays with tobacco callus and lettuce seed germination (Matsubara et al., 1977).

Presence in Common Bean Plants : Dihydrozeatin riboside is a minor cytokinin found in the leaves of Phaseolus vulgaris L., a common bean plant (Wang & Horgan, 2004).

Compartmentation in Plant Cells : In Chenopodium rubrum cells, dihydrozeatin metabolites, including dihydrozeatin riboside, are compartmented within the vacuole, suggesting a mechanism for cytokinin metabolism in plants (Fußeder & Ziegler, 2004).

Quantification in Biological Samples : Antibodies against zeatin riboside can quantify cytokinins in biological samples, including dihydrozeatin riboside, although some cross-reacting compounds have been detected (Badenoch-Jones et al., 1984).

Metabolism in Bean Axes : Bean axes rapidly metabolize 8-C-zeatin, producing dihydrozeatin and zeatin-5'-ribotide, which counteract abscisic acid-induced growth inhibition (Sondheimer & Tzou, 1971).

Analytical Detection Methods : Analytical methods like anodic stripping voltammetry with a carbon fiber microelectrode have been developed to detect dihydrozeatin and dihydrozeatin riboside in apples, providing accurate results for minute amounts of cytokinins during growth periods (Blanco et al., 1999).

Role in Controlling Leaf Senescence : Endogenous levels of active cytokinins, including dihydrozeatin riboside in tobacco leaves, are significant in controlling leaf senescence. Exogenous applications of zeatin and dihydrozeatin are more effective than auxins and gibberellic acid in this process (Singh et al., 1992).

Role in Cytokinin Metabolism : Lupin bark produces a new nucleotide-like metabolite, O-acetyl-9--D-ribofuranosyldihydrozeatin 5′-monophosphate, a compound related to dihydrozeatin riboside (Letham & Zhang, 1989).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVVQDGIJAUEAZ-YXYADJKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441247 | |

| Record name | Dihydrozeatin riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrozeatin riboside | |

CAS RN |

64070-21-9 | |

| Record name | Dihydrozeatin riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)